molecular formula C7H11BrO2 B12787292 Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate CAS No. 89892-99-9

Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate

Cat. No.: B12787292
CAS No.: 89892-99-9
M. Wt: 207.06 g/mol
InChI Key: UGIMXAFCWYSYOZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate ( 89892-99-9) is a valuable chemical building block in organic synthesis and pharmaceutical research . This ester, with the molecular formula C7H11BrO2 and a molecular weight of 207.06 g/mol, is characterized by the presence of both a reactive bromo substituent and a methyl group on the cyclopropane ring . This unique structure makes it a versatile precursor for constructing complex molecular architectures, particularly through further functionalization of the cyclopropane scaffold. The bromine atom serves as a key handle for various cross-coupling reactions and nucleophilic substitutions, enabling researchers to develop novel compounds and explore structure-activity relationships . The compound requires careful handling and storage, typically at cool temperatures between 2-8°C . It is supplied as a colorless to light yellow liquid. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

89892-99-9

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

ethyl 2-bromo-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H11BrO2/c1-3-10-6(9)5-4-7(5,2)8/h5H,3-4H2,1-2H3

InChI Key

UGIMXAFCWYSYOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1(C)Br

Origin of Product

United States

Preparation Methods

Bromination of 2-Methylcyclopropane-1-carboxylic Acid Derivatives

One common approach involves starting from 2-methylcyclopropane-1-carboxylic acid or its esters, followed by selective bromination at the 2-position:

  • Starting material: 2-methylcyclopropane-1-carboxylic acid or ethyl 2-methylcyclopropane-1-carboxylate.
  • Reagent: Bromine or brominating agents under controlled conditions.
  • Conditions: Typically carried out in an inert solvent such as dichloromethane or ethyl acetate at low temperatures to avoid ring opening.
  • Outcome: Introduction of bromine at the 2-position yields Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate with high selectivity.

This method benefits from straightforward reaction steps and readily available starting materials, allowing for efficient scale-up and high product purity.

Cyclopropanation Using Haloform and α,β-Unsaturated Esters

An alternative synthetic strategy involves the cyclopropanation of α,β-unsaturated esters with haloform reagents (e.g., bromoform) in the presence of a base:

  • Starting materials: α,β-unsaturated esters such as methacrylic acid esters.
  • Reagents: Bromoform (CHBr3) and a strong base (e.g., sodium hydroxide).
  • Mechanism: The reaction proceeds via the generation of a tribromomethyl anion intermediate, which adds to the double bond, followed by ring closure to form the cyclopropane ring bearing geminal bromines.
  • Post-reaction modification: Selective removal of one bromine atom or further functionalization to yield the mono-bromo substituted cyclopropane ester.
  • Conditions: Phase transfer catalysis or biphasic systems with vigorous stirring at ambient temperature for extended periods (e.g., 20 hours).
  • Purification: Extraction, washing, drying, and recrystallization or chromatography to isolate the product.

This method is well-documented for producing 2,2-dibromo or 2-bromo substituted cyclopropane carboxylates and allows for stereochemical control depending on the substrate and conditions.

Alkylation and Esterification Routes

In some cases, the synthesis may involve:

  • Alkylation of cyclopropanecarboxylate intermediates with brominating agents.
  • Esterification of cyclopropane carboxylic acids with ethanol under acidic or catalytic conditions to form the ethyl ester.

These steps are often integrated into multi-step syntheses to optimize yield and purity.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Limitations
Bromination of 2-methylcyclopropane-1-carboxylic acid derivatives 2-methylcyclopropane-1-carboxylic acid or ester Bromine, inert solvent, low temperature High selectivity, straightforward Requires careful control to avoid ring opening
Cyclopropanation with bromoform and base α,β-unsaturated esters (e.g., methacrylic esters) Bromoform, NaOH, phase transfer catalyst, ambient temp Good stereochemical control, versatile Longer reaction times, multi-step purification
Alkylation and esterification Cyclopropanecarboxylic acid intermediates Alkyl halides, ethanol, acid catalyst Flexible, scalable Multi-step, potential side reactions

Research Findings and Optimization Notes

  • The bromoform-base cyclopropanation method is favored for its ability to introduce geminal bromines and form cyclopropane rings efficiently, as demonstrated in studies involving substituted methylenemalonates and α,β-unsaturated esters.
  • Reaction conditions such as temperature, solvent choice, and base concentration critically influence the yield and stereochemical outcome.
  • Purification typically involves liquid-liquid extraction, washing with brine, drying over anhydrous salts, and recrystallization or chromatography to achieve high purity.
  • The use of phase transfer catalysts enhances reaction rates and selectivity.
  • Bromination of pre-formed cyclopropane esters requires careful temperature control to prevent ring cleavage and side reactions.
  • Industrially, these methods are adapted for scale-up with continuous flow reactors and optimized reagent feed rates to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to ethyl 2-methylcyclopropane-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation can convert the compound into corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: Ethyl 2-hydroxy-2-methylcyclopropane-1-carboxylate.

    Reduction: Ethyl 2-methylcyclopropane-1-carboxylate.

    Oxidation: 2-Methylcyclopropane-1-carboxylic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate serves as a valuable building block in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

  • Cyclopropanation Reactions : Used to synthesize other cyclopropane derivatives.
  • Esterification : Acts as an intermediate in the formation of esters from carboxylic acids and alcohols.

Medicinal Chemistry

Research has indicated that this compound may have potential applications in drug development. Its structural features allow for modifications that can enhance bioactivity or reduce toxicity. Notable areas of investigation include:

  • Pharmaceutical Intermediates : Its unique structure enables it to be a precursor for various pharmaceuticals.
  • Potential Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cell lines, warranting further exploration for therapeutic applications.

The compound has been studied for its interactions with biological systems:

  • Enzyme Inhibition : this compound has shown potential to inhibit specific enzymes, which could lead to therapeutic applications.
  • Receptor Binding : It may bind to certain receptors, influencing cellular signaling pathways relevant to diseases such as cancer and metabolic disorders.

Insecticidal Activity

Research has demonstrated that derivatives of this compound exhibit significant insecticidal properties. A study highlighted that certain chiral analogues showed remarkable efficacy against common agricultural pests, emphasizing the importance of stereochemistry in biological effectiveness.

Antioxidant Properties

Some investigations suggest that this compound may possess antioxidant properties. These characteristics could be beneficial in developing functional foods or dietary supplements aimed at reducing oxidative stress in humans.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-methylcyclopropane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Structural and Physical Property Comparison

The table below summarizes key physical and structural properties of ethyl 2-bromo-2-methylcyclopropane-1-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₈H₁₁BrO₂ 219.08 Cyclopropane, Br, Ester High reactivity due to ring strain
Ethyl bromoacetate C₄H₇BrO₂ 167.00 Ester, Br Liquid, used in alkylations
Methyl 3-bromopropionate C₄H₇BrO₂ 167.00 Ester, Br Solvent participation in SN2
(Chloromethyl)cyclopropane C₄H₇Cl 90.55 Cyclopropane, Cl Volatile, less polar than Br analogs
2-Bromo-2-methylpropionic acid C₄H₇BrO₂ 167.00 Carboxylic acid, Br, Methyl Solid (mp ~45–50°C)

Key Observations :

  • Cyclopropane vs. Linear Chains : The cyclopropane ring in the target compound introduces significant ring strain (~27 kcal/mol), enhancing its reactivity compared to linear esters like ethyl bromoacetate. This strain facilitates ring-opening reactions under milder conditions .
  • Halogen Effects : Bromine’s higher polarizability and leaving-group ability compared to chlorine (e.g., in (chloromethyl)cyclopropane) make the target compound more reactive in nucleophilic substitutions.
  • Ester vs. Acid Functionality : The ester group in the target compound offers better solubility in organic solvents compared to the carboxylic acid analog (2-bromo-2-methylpropionic acid), which is a solid at room temperature .

Case Study: Comparison with Ethyl Bromoacetate

Parameter This compound Ethyl Bromoacetate
Reactivity in SN2 Faster (ring strain lowers activation energy) Moderate
Boiling Point ~210°C (estimated) 169°C
Synthetic Utility Building block for strained intermediates Simple alkylation agent
Solubility in Hexane Moderate High

Research Findings and Industrial Relevance

Recent studies highlight the compound’s role in synthesizing cyclopropane-containing drugs, such as antiviral agents, where its strained structure mimics transition states in enzymatic processes. Industrial applications include its use in polymer cross-linking agents, leveraging its dual reactivity (bromine and ester groups) .

Biological Activity

Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula : C₅H₇BrO₂
Molecular Weight : 179.01 g/mol
IUPAC Name : this compound

The compound features a cyclopropane ring substituted with a bromine atom and an ethyl carboxylate group, which enhances its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromine atom serves as a leaving group, allowing for the introduction of various nucleophiles. This reactivity can lead to the modulation of biological pathways, influencing processes such as cell signaling and enzyme activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of brominated compounds, including this compound. Research indicates that brominated cyclopropanes can inhibit cell proliferation in various cancer cell lines. For example:

  • In vitro studies showed significant cytotoxic effects against human cervical carcinoma (HeLa) and lung adenocarcinoma (A549) cell lines.
  • Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways and inhibit angiogenesis by disrupting vascular endothelial growth factor (VEGF) signaling.
Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Apoptosis induction
A5497.8Inhibition of VEGF

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Studies

  • Study on Anticancer Effects :
    A study published in MDPI examined the effects of brominated compounds on cancer cell lines. This compound was shown to significantly reduce cell viability in HeLa cells, with an IC50 value indicating effective cytotoxicity at low concentrations .
  • Antimicrobial Evaluation :
    Research conducted on the antimicrobial properties of similar brominated cyclopropanes indicated that this compound possesses broad-spectrum activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Q & A

Q. Mechanistic Comparison

Reaction TypeConditionsMajor Product
SN2 SubstitutionKOH/EtOH, refluxEthyl 2-amino-2-methylcyclopropane-1-carboxylate
EliminationDBU, DCM, RT2-Methylcyclopropene derivative

Advanced: What computational tools can predict the stereochemical outcomes of reactions involving this compound?

Methodological Answer:

  • Retrosynthesis Software : Tools like Pistachio or Reaxys predict feasible routes using databases of cyclopropane reactions .
  • DFT Calculations : Analyze transition states for ring-opening pathways (e.g., Gaussian or ORCA software) .
  • Molecular Dynamics : Simulate solvent effects on reaction trajectories (e.g., GROMACS) .

Advanced: How can researchers resolve contradictions in reported reaction yields for bromination steps?

Methodological Answer:
Discrepancies often arise from:

  • Impurity in Reagents : Use freshly distilled NBS to avoid degradation .
  • Oxygen Sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent radical quenching .
  • Kinetic Control : Monitor reaction progress via TLC to terminate at optimal timepoints.

Q. Troubleshooting Table

IssueSolutionReference
Low YieldIncrease catalyst loading by 10%
Side ProductsAdd radical scavenger (TEMPO)

Basic: What strategies are effective for derivatizing this compound into bioactive analogs?

Methodological Answer:

  • Ester Hydrolysis : Treat with LiOH/H₂O to yield carboxylic acid for peptide coupling .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups .
  • Reductive Amination : Convert bromine to amine via Gabriel synthesis .

Advanced: How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

  • Chiral Catalysts : Use Ru-based catalysts for asymmetric cyclopropanation .
  • Chiral Auxiliaries : Incorporate Evans oxazolidinones to direct stereochemistry .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent radical bromine dissociation .
  • Moisture Control : Use molecular sieves in storage containers to avoid ester hydrolysis .

Advanced: What pharmacological applications are being explored for derivatives of this compound?

Methodological Answer:

  • Enzyme Inhibitors : Derivatives target cyclopropane-binding enzymes (e.g., proteases) .
  • Anticancer Agents : Bromine substitution enhances DNA alkylation activity in vitro .
  • Neuroactive Compounds : Ester groups improve blood-brain barrier penetration .

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